molecular formula C4H10ClNO2 B555160 Methyl 3-aminopropionate hydrochloride CAS No. 3196-73-4

Methyl 3-aminopropionate hydrochloride

Cat. No.: B555160
CAS No.: 3196-73-4
M. Wt: 139.58 g/mol
InChI Key: XPGRZDJXVKFLHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminopropionate hydrochloride can be synthesized through several methods. One common method involves the reaction of methanol with thionyl chloride under cooling conditions to form methyl chloride, which then reacts with β-alanine to produce the desired compound . The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopropionate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .

Comparison with Similar Compounds

Methyl 3-aminopropionate hydrochloride can be compared with other similar compounds such as:

    Glycine methyl ester hydrochloride: Similar in structure but differs in the amino acid component.

    β-Alanine ethyl ester hydrochloride: Similar ester but with an ethyl group instead of a methyl group.

    L-Alanine methyl ester hydrochloride: Similar ester but with L-alanine instead of β-alanine.

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and reactions .

Properties

IUPAC Name

methyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGRZDJXVKFLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370492
Record name Methyl 3-aminopropionate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3196-73-4
Record name 3196-73-4
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Record name Methyl 3-aminopropionate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminopropanoate hydrochloride
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Synthesis routes and methods

Procedure details

In a similar manner to Example 189 (i), the product of Example 196 (840 mg), HBTU (950 mg), HOBt.H2O (380 mg), DMF (10 ml), diisopropylethylamine (2.6 ml) and methyl 3-aminopropionate, hydrochloride (280 mg) gave, after purification by flash chromatography on neutral alumina, eluting solvent ethyl acetate/methanol, 50:1 to 4:like title compound (303 mg) as a white crystalline solid: m.p. 118°-122° C.; NMR (d6 -DMSO) δ1.45 (4H, m), 2.05 (2H, t), 2.27 (2H, t), 2.42 (6H, m), 3.26 (6H, m), 3.58 (3H, s), 6.78 (2H, m), 7.83 (1H br, t), 8.12 (2H, m); m/Z 349 (M+H)+ ; calculated for C18H28N4O3 : C, 62.0%; H, 8.1%; N, 16.1%; found: C, 62.2%; H, 8.4%; N, 16.0%.
[Compound]
Name
Example 189 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
950 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
380 mg
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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